1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as TFP, is a chemical compound that has been extensively studied for its potential use in scientific research. TFP is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the function of certain receptors in the brain.
Mechanism of Action
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine binds to the 5-HT1A receptor with high affinity, leading to activation of downstream signaling pathways. This activation can lead to a variety of physiological effects, including changes in mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to increase the release of dopamine in certain brain regions, leading to increased motivation and reward-seeking behavior. Additionally, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to decrease anxiety and increase social interaction in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which allows for precise control over receptor activation. However, one limitation of using 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine is its relatively short half-life, which can make it difficult to maintain consistent levels of receptor activation over extended periods of time.
Future Directions
There are many potential future directions for research involving 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine. For example, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine could be used to study the role of the 5-HT1A receptor in a variety of physiological and pathological processes, including depression, anxiety, and addiction. Additionally, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine could be used to develop new drugs that target the 5-HT1A receptor for therapeutic purposes.
Scientific Research Applications
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been used extensively in scientific research as a tool for studying the function of certain receptors in the brain. Specifically, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been used as a ligand for the 5-HT1A receptor, a subtype of serotonin receptor that is involved in a variety of physiological processes.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)19-6-4-5-7-20(19)27-16-21(26)25-14-12-24(13-15-25)18-10-8-17(23)9-11-18/h4-11H,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCBGOWJPWLTDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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